2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The presence of dichlorophenoxy and oxazolyl groups in its structure contributes to its herbicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2,4-dichlorophenoxy)butanoic acid: This involves the reaction of 2,4-dichlorophenol with butanoic acid in the presence of a base such as sodium hydroxide.
Synthesis of 5-methyl-1,2-oxazole: This can be synthesized from acetic acid and hydroxylamine hydrochloride through a cyclization reaction.
Coupling Reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)butanoic acid with 5-methyl-1,2-oxazole in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk chlorination: of phenol to produce 2,4-dichlorophenol.
Large-scale esterification: to form 2-(2,4-dichlorophenoxy)butanoic acid.
Mass production of 5-methyl-1,2-oxazole: through optimized cyclization reactions.
Automated coupling: using industrial reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation products: Oxides and hydroxylated derivatives.
Reduction products: Amines and alcohols.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicidal activity and structure-activity relationships.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agrochemical products.
Mechanism of Action
The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. It disrupts normal plant growth by:
Binding to auxin receptors: This leads to uncontrolled cell division and growth.
Interfering with cellular processes: It affects processes such as protein synthesis and cell wall formation.
Inducing oxidative stress: The compound generates reactive oxygen species (ROS) that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with comparable properties.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal activity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is unique due to the presence of the oxazolyl group, which enhances its herbicidal activity and selectivity. This structural feature distinguishes it from other phenoxy herbicides and contributes to its effectiveness in controlling a broader range of weeds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-3-11(14(19)17-13-6-8(2)21-18-13)20-12-5-4-9(15)7-10(12)16/h4-7,11H,3H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFYUVQLWMZKIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.